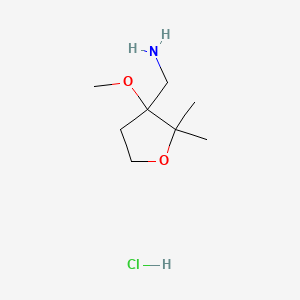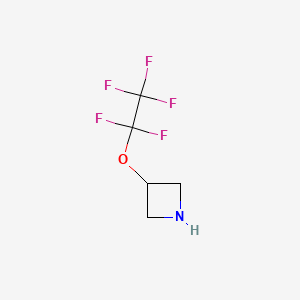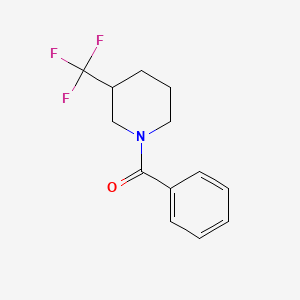
1-(3-Methoxy-2,2-dimethyloxolan-3-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxy-2,2-dimethyloxolan-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H18ClNO2. It is a derivative of oxolane, a five-membered ring containing one oxygen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxy-2,2-dimethyloxolan-3-yl)methanamine hydrochloride typically involves the reaction of 3-methoxy-2,2-dimethyloxolane with methanamine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature
Solvent: Methanol or ethanol
Catalyst: Hydrochloric acid
The reaction proceeds through nucleophilic substitution, where the methanamine attacks the oxolane ring, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
1-(3-Methoxy-2,2-dimethyloxolan-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Ammonia (NH3), hydroxide ions (OH-)
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted oxolane compounds.
科学的研究の応用
1-(3-Methoxy-2,2-dimethyloxolan-3-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 1-(3-Methoxy-2,2-dimethyloxolan-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2,2-Dimethyloxolane-3-methanamine hydrochloride
- 3-Methoxy-2,2-dimethyloxolane
Uniqueness
1-(3-Methoxy-2,2-dimethyloxolan-3-yl)methanamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
特性
分子式 |
C8H18ClNO2 |
|---|---|
分子量 |
195.69 g/mol |
IUPAC名 |
(3-methoxy-2,2-dimethyloxolan-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-7(2)8(6-9,10-3)4-5-11-7;/h4-6,9H2,1-3H3;1H |
InChIキー |
AMCIMKFSCSVDPJ-UHFFFAOYSA-N |
正規SMILES |
CC1(C(CCO1)(CN)OC)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-(Azidomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13486785.png)





![5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine, bis(trifluoroacetic acid)](/img/structure/B13486823.png)


